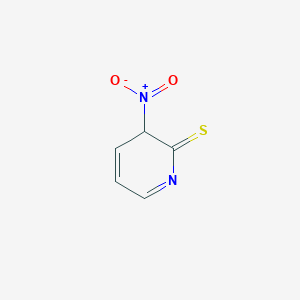
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a hexylthio group at the 2-position and a hydroxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters.
Introduction of the Hexylthio Group: The hexylthio group can be introduced via a nucleophilic substitution reaction using hexylthiol and a suitable leaving group on the pyrimidinone core.
Hydroxylation: The hydroxy group at the 6-position can be introduced through selective hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone core or the sulfur atom, depending on the reagents used.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinone core or sulfur atom.
Substitution: Compounds with different substituents replacing the hexylthio group.
科学的研究の応用
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylthio group and hydroxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 2-(Methylthio)-6-hydroxy-4(3H)-pyrimidinone
- 2-(Ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- 2-(Butylthio)-6-hydroxy-4(3H)-pyrimidinone
Comparison: 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is unique due to the length of its hexylthio group, which can influence its solubility, binding affinity, and overall biological activity. Compared to shorter alkylthio derivatives, the hexylthio group may provide enhanced interactions with hydrophobic regions of molecular targets, potentially leading to improved efficacy in certain applications.
特性
分子式 |
C10H20N2O2S |
|---|---|
分子量 |
232.35 g/mol |
IUPAC名 |
2-hexylsulfanyl-6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h8,10-11,13H,2-7H2,1H3,(H,12,14) |
InChIキー |
OKQKSPPJBPLEQF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1NC(CC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


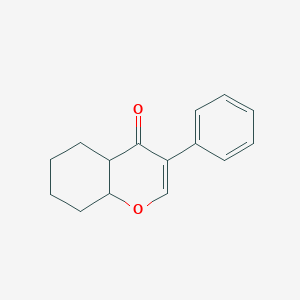

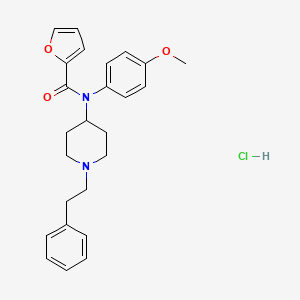
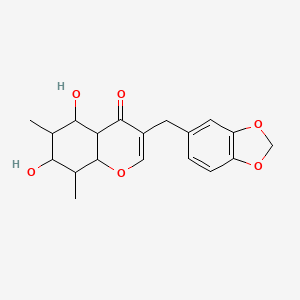



![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12351178.png)

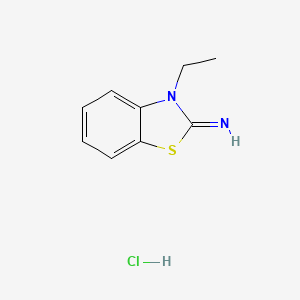
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12351195.png)
